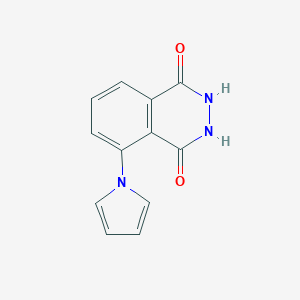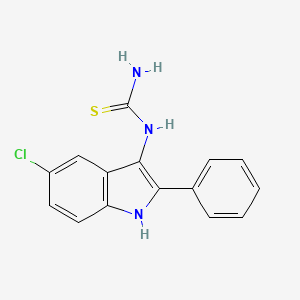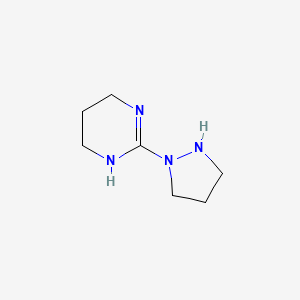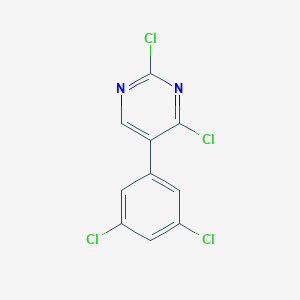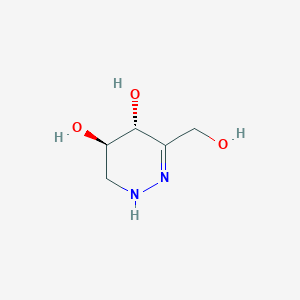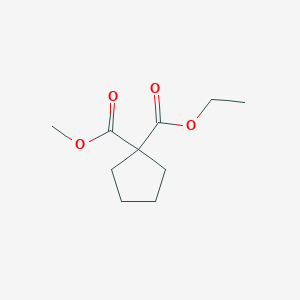
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C10H17O4. It is a derivative of cyclopentane, characterized by the presence of ethyl and methyl groups attached to the cyclopentane ring, along with two carboxylate groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the alkylation of cyclopentane derivatives. For instance, 3-methyl-cyclopentanol can be reacted with ethyl acetate in the presence of an acid catalyst to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylate groups.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate involves its interaction with various molecular targets. The carboxylate groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-2-methylcyclopentane: Similar structure but with different substitution pattern.
1-Methyl-3-(1-methylethyl)cyclopentane: Another cyclopentane derivative with different substituents.
Uniqueness
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate is unique due to the presence of two carboxylate groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other cyclopentane derivatives that may lack these functional groups.
Propriétés
Numéro CAS |
112750-45-5 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-O'-ethyl 1-O-methyl cyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-14-9(12)10(8(11)13-2)6-4-5-7-10/h3-7H2,1-2H3 |
Clé InChI |
WFHDTRDJLBERFV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


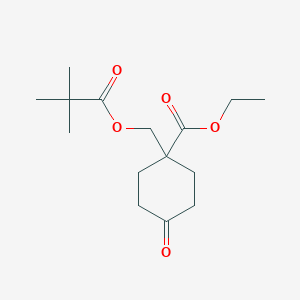
![tetraazanium;[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13094126.png)
![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)
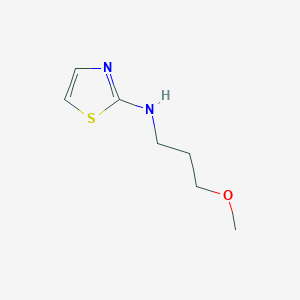
![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)
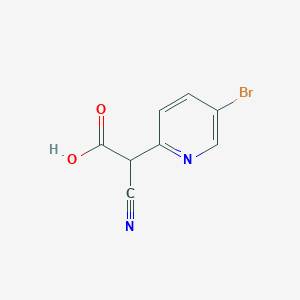
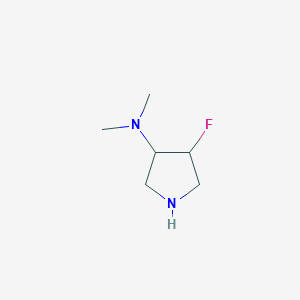
![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)
